N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
Description
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea is a substituted urea derivative characterized by a 3-methoxy-5-(trifluoromethyl)phenyl group at the N-position and a 1,2,2-trichlorovinyl group at the N'-position.
Properties
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3F3N2O2/c1-21-7-3-5(11(15,16)17)2-6(4-7)18-10(20)19-9(14)8(12)13/h2-4H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQNZLJTFLRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 3-methoxy-5-(trifluoromethyl)aniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl and trichlorovinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The trifluoromethyl and trichlorovinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structural Differences : The target compound replaces CTPPU’s 4-chloro-3-(trifluoromethyl)phenyl group with a 3-methoxy-5-(trifluoromethyl)phenyl group and substitutes phenyl with 1,2,2-trichlorovinyl.
- Activity Implications: The chloro and trifluoromethyl groups in CTPPU enhance anticancer effects in non-small cell lung cancer (NSCLC) cells, likely through cell cycle arrest. The methoxy group in the target compound may alter solubility or binding affinity, while the trichlorovinyl group could introduce renal toxicity risks, as seen in trichlorovinyl-containing metabolites (e.g., N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine) .
Pesticidal Urea Derivatives
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
- Structural Differences: Fluometuron lacks the trichlorovinyl group and features a dimethylamino substituent instead of methoxy.
- Activity Implications : The trifluoromethyl group in fluometuron enhances pesticidal activity, while the trichlorovinyl group in the target compound may improve resistance to metabolic degradation. However, trichlorovinyl metabolites are linked to nephrotoxicity in rodents and humans, raising safety concerns .
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structural Differences : Teflubenzuron uses a benzamide scaffold rather than urea but shares halogenated aryl groups.
- Activity Implications : Halogenation (Cl, F) in both compounds likely enhances target binding and environmental stability. The trichlorovinyl group in the target compound may offer unique pesticidal mechanisms but requires toxicity evaluations .
Pharmacokinetic and Toxicological Profiles
- This contrasts with safer profiles for urea derivatives lacking reactive groups (e.g., CTPPU) .
- Trifluoromethyl and Methoxy Substitutents : The trifluoromethyl group enhances lipophilicity and metabolic stability, while methoxy groups may modulate electronic properties. In binding studies (), substituents like 6-fluoro or 5-bromo improved affinity, but methyl or trifluoromethyl groups in certain positions reduced activity, highlighting positional sensitivity .
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Table 2: Substituent Effects on Binding Affinity (Adapted from )
| Substituent Position & Type | Compound Series | Impact on Affinity |
|---|---|---|
| 6-Fluoro (N'-(3-(trifluoromethyl)phenyl)) | N-(1-naphthyl) | Increased |
| 5-Trifluoromethyl (N'-(3-(trifluoromethyl)phenyl)) | N-(2-(chloro-5-methylthiophenyl)) | Decreased |
| 3-Methoxy (Hypothetical) | N/A | Unknown; may alter electronic profile |
Biological Activity
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various research studies and findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 3-methoxy-5-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds related to this compound. For instance, derivatives with trifluoromethyl groups have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines to assess the safety and efficacy of the compound. For example, an in vitro study reported IC50 values for related compounds against NIH/3T3 cell lines, indicating their potential therapeutic window:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These results suggest that while some derivatives exhibit promising activity against pathogens, they may have limited toxicity towards normal cells at effective concentrations .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies indicate that compounds with similar structures can inhibit critical enzymes involved in metabolic pathways or induce apoptosis in cancer cells.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of related compounds against Candida albicans and Candida parapsilosis, revealing that certain derivatives exhibited comparable efficacy to standard antifungal agents like ketoconazole .
- Toxicological Assessments : Research on nephrotoxicants showed that related compounds caused dose-dependent toxicity in renal cell cultures. The protective role of inhibitors like aminooxyacetic acid highlights the importance of metabolic activation in determining cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
